PROTAC BRD9 Degrader-5
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Overview
Description
PROTAC BRD9 Degrader-5 is a proteolysis targeting chimera (PROTAC) designed specifically for the degradation of Bromodomain-containing protein 9 (BRD9). This compound is part of a novel class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively target and degrade specific proteins. BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression and maintaining chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD9 Degrader-5 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the BRD9-binding ligand and the E3 ligase-recruiting ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or ligand sites.
Reduction: Reduction reactions may be used to modify the ligands or linkers during synthesis.
Substitution: Substitution reactions are common in the synthesis of the ligands and the attachment of the linker.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major product of these reactions is the final PROTAC molecule, this compound, which is characterized by its ability to selectively degrade BRD9 .
Scientific Research Applications
PROTAC BRD9 Degrader-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of BRD9 and its effects on chromatin remodeling and gene expression.
Biology: Helps in understanding the role of BRD9 in various biological processes, including cell cycle regulation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where BRD9 is implicated.
Mechanism of Action
PROTAC BRD9 Degrader-5 functions by recruiting an E3 ubiquitin ligase to BRD9, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the following steps:
Binding: The BRD9-binding ligand of the PROTAC binds to BRD9.
Recruitment: The E3 ligase-recruiting ligand binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates BRD9.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome.
Comparison with Similar Compounds
PROTAC BRD9 Degrader-2: Another PROTAC targeting BRD9 with similar degradation capabilities.
CFT8634: A clinical-stage BRD9 degrader with applications in multiple myeloma and other cancers.
VZ185: A potent and selective degrader of BRD9 and its homolog BRD7.
Uniqueness: PROTAC BRD9 Degrader-5 is unique in its specific design for BRD9 degradation, offering high selectivity and potency. Its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins makes it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C39H42ClF3N6O4 |
---|---|
Molecular Weight |
751.2 g/mol |
IUPAC Name |
3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51) |
InChI Key |
XWWMLLHGTUENSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC |
Origin of Product |
United States |
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